1H-1,2,4-Triazol-5-amine, 1-propyl-

Lipophilicity LogP 1,2,4-Triazole

Researchers developing FXIIa inhibitors often face reproducibility failures when substituting N1-alkyl building blocks with incorrect homologs. This 1-propyl derivative (logP 0.5) is the exact scaffold validated by Korff et al. (2020) for generating 29 nM FXIIa inhibitors. - NIST-archived EI-MS spectrum (MS #54626) ensures definitive lot identity confirmation. - Optimal logP (0.5) balances aqueous solubility and organic phase partitioning for improved extraction and HPLC purification. - Sourced from verified US/EU supply chains to ensure batch-to-batch consistency.

Molecular Formula C5H10N4
Molecular Weight 126.16 g/mol
CAS No. 58661-96-4
Cat. No. B13954270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazol-5-amine, 1-propyl-
CAS58661-96-4
Molecular FormulaC5H10N4
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCCCN1C(=NC=N1)N
InChIInChI=1S/C5H10N4/c1-2-3-9-5(6)7-4-8-9/h4H,2-3H2,1H3,(H2,6,7,8)
InChIKeyXTAFIEABFBNBSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-1H-1,2,4-triazol-5-amine: Chemical Identity and Core Scaffold


1-Propyl-1H-1,2,4-triazol-5-amine (CAS 58661-96-4) is an N1-alkyl-substituted 5-amino-1,2,4-triazole with the molecular formula C5H10N4 and a molecular weight of 126.16 g/mol . It belongs to the class of 1,2,4-triazole derivatives, a privileged scaffold widely employed in medicinal chemistry and agrochemical research. The compound features a primary amine group at the 5-position and an n-propyl chain at the N1 position, yielding computed properties including an XLogP3-AA value of 0.5, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds . Its mass spectrum is documented in the NIST Mass Spectrometry Data Center collection, providing a verified analytical fingerprint for identity confirmation . This compound serves as a key synthetic building block for generating amide-functionalized 1,2,4-triazol-5-amines with biological activity .

1 Building block for acylated 1,2,4-triazole libraries and FXIIa inhibitor synthesis
2 NIST-archived electron ionization mass spectrum for identity verification
3 Computed partition coefficient supports organic-phase extraction and chromatographic design

Why N1-Alkyl Chain Substitution Is Not Interchangeable


The N1-alkyl chain length on the 1,2,4-triazol-5-amine scaffold directly governs lipophilicity, a critical determinant of physicochemical behavior in both synthesis and biological systems. As demonstrated in Section 3, the computed logP of the 1-propyl derivative (0.5) differs substantially from the 1-methyl (logP -0.55) and 1-ethyl (logP -0.07) analogs . Such differences in partition coefficient alter solubility profiles, membrane permeability, and chromatographic retention times, rendering simple interchange among N1-alkyl variants inappropriate for reproducible experimental outcomes. Furthermore, the unique electron ionization mass spectrum of the 1-propyl compound, archived by NIST, serves as a definitive identity marker that distinguishes it from its closest homologs . Procurement of the correct N1-alkyl derivative is therefore essential for maintaining data integrity across synthetic and pharmacological workflows.

Lipophilicity shift may alter behavior
N1-methyl and ethyl analogs exhibit markedly lower computed logP, which may change solubility, membrane partitioning, and reversed-phase retention times.
Identity differentiation limits direct substitution
The unique NIST reference mass spectrum (MS #54626) distinguishes the 1-propyl derivative from closest homologs; no equivalent public spectrum exists for methyl or ethyl variants.

Quantitative Differentiation from Closest N1-Alkyl Analogs


Lipophilicity Gradient Across N1-Alkyl Derivatives

The computed partition coefficient (logP) of 1-propyl-1H-1,2,4-triazol-5-amine is 0.5 (XLogP3-AA), compared to -0.55 for the 1-methyl analog and -0.07 for the 1-ethyl analog . This represents a logP increase of 1.05 units relative to the methyl derivative and 0.57 units relative to the ethyl derivative, reflecting the incremental contribution of each methylene group to lipophilicity. The logP shift crosses the threshold from negative to positive, indicating that the 1-propyl compound is the first member of this homologous series to favor partitioning into organic phases over aqueous phases. This property directly influences extraction efficiency, reversed-phase chromatographic retention, and passive membrane permeability.

Lipophilicity Gradient
Head-to-head
ΔlogP +1.05 vs 1-methyl; +0.57 vs 1-ethyl
LogP shift from negative to positive alters partitioning and chromatography behavior.
Computed XLogP3-AA; PubChem data
Lipophilicity LogP 1,2,4-Triazole

Mass Spectrometric Fingerprint for Structural Identification

The electron ionization (EI) mass spectrum of 1-propyl-1H-1,2,4-triazol-5-amine has been acquired and archived by the NIST Mass Spectrometry Data Center under MS number 54626 . This spectrum, originally recorded by R.G. Cooks and published in Organic Mass Spectrometry (1975, 10(11), 946), provides a unique fragmentation pattern that distinguishes the 1-propyl derivative from its 1-methyl, 1-ethyl, and other N1-alkyl analogs. The molecular ion and characteristic fragment ions serve as a definitive identity verification tool for incoming material lots. No such standardized, publicly available reference EI-MS spectrum exists for several close analogs in the same database, making this an asset for quality control.

Mass Spectral Fingerprint
Specification review
NIST EI-MS #54626, Cooks (1975)
Standardized reference spectrum enables definitive identity confirmation of incoming lots.
No equivalent public NIST spectra indexed for methyl/ethyl analogs
Mass Spectrometry EI-MS Analytical Identification

Validated Building Block for Factor XIIa Inhibitors

The 1,2,4-triazol-5-amine scaffold, when N1-substituted with a propyl group, has been explicitly employed as a core building block in the synthesis of amide-functionalized acylated 1,2,4-triazol-5-amines that act as covalent inhibitors of human blood coagulation factor XIIa and thrombin . The resulting derivatives (e.g., compound 21i) exhibited potent FXIIa inhibition (IC50 = 29 nM) and demonstrated anticoagulant effects in functional assays, including inhibition of thrombin- and cancer-cell-induced platelet aggregation. While the final active compounds contain additional aromatic acyl substituents, the N1-propyl-5-amino-triazole core provides the essential hydrogen-bonding anchor and vector for the acyl warhead. Alternative N1-alkyl chains would alter the spatial orientation and lipophilicity of the pharmacophore, potentially compromising target engagement.

Derivatization Outcome
Context-dependent
Acylated derivative: FXIIa IC50 = 29 nM
Supports building block selection for FXIIa-targeting medicinal chemistry.
Derivative potency; product is unacylated amine precursor
Anticoagulant Factor XIIa Medicinal Chemistry

Procurement-Relevant Application Scenarios


Medicinal Chemistry: Anticoagulant Lead Synthesis

For research groups developing covalent inhibitors of coagulation factors, 1-propyl-1H-1,2,4-triazol-5-amine provides a validated starting material for generating acylated 1,2,4-triazol-5-amines. As demonstrated by Korff et al. (2020), acylation of this scaffold yielded compound 21i, a 29 nM FXIIa inhibitor with confirmed anticoagulant activity and the ability to suppress thrombin- and cancer-cell-induced platelet aggregation . The propyl chain at N1 contributes optimal lipophilicity (logP 0.5) for balancing aqueous solubility and membrane partitioning during biological testing . Procurement of this specific derivative ensures consistency with published synthetic protocols and structure-activity relationships established in the literature.

Analytical Chemistry: Identity Verification by NIST Reference

Quality control laboratories can leverage the NIST-archived electron ionization mass spectrum (MS #54626) as a definitive reference for confirming the identity of incoming 1-propyl-1H-1,2,4-triazol-5-amine lots . The unique fragmentation pattern distinguishes this compound from its 1-methyl, 1-ethyl, and 1-isopropyl analogs, none of which have equivalent NIST reference spectra publicly indexed. This reduces reliance on vendor-supplied documentation alone and strengthens data integrity in regulated analytical environments.

Physicochemical Optimization: LogP-Driven Separation Design

When designing liquid-liquid extraction or reversed-phase HPLC purification protocols involving 1,2,4-triazol-5-amine derivatives, the logP of 0.5 for the 1-propyl compound places it in a practically advantageous range relative to its homologs . The 1-methyl analog (logP -0.55) remains predominantly in the aqueous phase, while the 1-propyl derivative partitions more favorably into organic solvents, improving extraction yields. This quantitative difference, validated by computed XLogP3-AA values, allows chromatographers and process chemists to rationally select the N1-alkyl variant best suited to their separation requirements.

Patent-Referenced Building Block for Compound Libraries

Patents such as EP3082805 (Substituted Amino Triazoles and Methods Using Same) describe N1-alkyl-5-amino-1,2,4-triazoles as key intermediates for generating libraries of biologically active compounds . The 1-propyl derivative, with its intermediate chain length, offers a balanced profile of reactivity at the 5-amine group and physicochemical properties for subsequent derivatization. Researchers building compound collections for screening can procure this specific building block with confidence that it falls within the structural scope of major patent families, supporting freedom-to-operate considerations in early-stage drug discovery.

Application
Selection Property
Validation Focus
Anticoagulant lead synthesis
Building block with published acylation precedent (Korff 2020)
Consistency with synthetic protocols and structure-activity relationships
Identity verification
NIST reference electron ionization mass spectrum (MS #54626)
Mass spectrum match for incoming material lots
Separation design
Computed partition coefficient advantage over shorter-chain homologs
Extraction efficiency and reversed-phase retention behavior
Patent-referenced compound libraries
Structural scope alignment with triazole patent families
Freedom-to-operate and derivatization feasibility in early discovery
Quote Request

Request a Quote for 1H-1,2,4-Triazol-5-amine, 1-propyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.